molecular formula C8H11BrO B2913461 (1S,2R,4S,5S,6R)-6-(Bromomethyl)-8-oxatricyclo[3.2.1.02,4]octane CAS No. 2253632-88-9

(1S,2R,4S,5S,6R)-6-(Bromomethyl)-8-oxatricyclo[3.2.1.02,4]octane

Cat. No.: B2913461
CAS No.: 2253632-88-9
M. Wt: 203.079
InChI Key: BIRUWNIVZRQYBD-GWVFRZDISA-N
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Description

(1S,2R,4S,5S,6R)-6-(Bromomethyl)-8-oxatricyclo[3.2.1.02,4]octane is a chiral, enantiopure building block featuring a rigid and strained tricyclic core that serves as a privileged scaffold in medicinal chemistry for enforcing preorganized binding motifs . The bromomethyl group at the 6-position provides a versatile handle for further synthetic elaboration, allowing researchers to efficiently create diverse compound libraries through nucleophilic substitution reactions, such as alkylations, to introduce various pharmacophores. This core 8-oxatricyclo[3.2.1.02,4]octane structure is of significant interest in neuroscience and pharmacology research. Analogues of this scaffold, specifically 8-oxabicyclo[3.2.1]octanes, are investigated as key structural elements in novel ligands for monoamine transporters . Structure-activity relationship (SAR) studies on these "oxatropanes" have demonstrated their potential to exhibit potent and selective binding to the dopamine transporter (DAT), with some derivatives showing significant inhibition of reference compounds like WIN 35,428 . The mechanism of action for such ligands typically involves interaction with neurotransmitter reuptake systems, such as the DAT, to modulate dopaminergic neurotransmission . The stereochemistry of the molecule is critical for its biological activity, with the 1S,2R,4S,5S,6R configuration being essential for its intended research applications. This compound is intended for use in synthetic organic chemistry and drug discovery research only. It is not for human or veterinary use.

Properties

IUPAC Name

(1S,2R,4S,5S,6R)-6-(bromomethyl)-8-oxatricyclo[3.2.1.02,4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO/c9-3-4-1-7-5-2-6(5)8(4)10-7/h4-8H,1-3H2/t4-,5+,6-,7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRUWNIVZRQYBD-GWVFRZDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C3CC3C1O2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]2[C@H]3C[C@H]3[C@H]1O2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,4S,5S,6R)-6-(Bromomethyl)-8-oxatricyclo[3.2.1.02,4]octane typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable tricyclic precursor under controlled conditions. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually carried out at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,4S,5S,6R)-6-(Bromomethyl)-8-oxatricyclo[3.2.1.02,4]octane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation might produce a carboxylic acid or ketone.

Scientific Research Applications

(1S,2R,4S,5S,6R)-6-(Bromomethyl)-8-oxatricyclo[3.2.1.02,4]octane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,2R,4S,5S,6R)-6-(Bromomethyl)-8-oxatricyclo[3.2.1.02,4]octane depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Stereoisomeric Analog: rac-(1R,2S,4R,5R,6S)-6-(Bromomethyl)-8-oxatricyclo[3.2.1.0²,⁴]octane

  • Structural Differences : The racemic mixture lacks defined stereochemistry at the 1, 2, 4, 5, and 6 positions, leading to a 1:1 ratio of enantiomers.
  • Impact on Properties : Racemic mixtures often exhibit lower melting points and altered solubility compared to enantiopure forms. For example, enantiopure compounds may show distinct crystallinity or biological activity due to stereospecific interactions .
  • Applications : While the racemic form is easier to synthesize, enantiopure derivatives are preferred in asymmetric catalysis or pharmaceutical synthesis.

Functional Group Variant: Methyl (1R,2R,4S,5S,6R)-3,8-Dioxatricyclo[3.2.1.0²,⁴]octane-6-carboxylate

  • Structural Differences : Replaces the bromomethyl group with a methyl carboxylate ester (molecular formula: C₉H₁₂O₅ ).
  • Physical Properties: The carboxylate increases polarity, enhancing solubility in polar solvents (e.g., methanol or DMSO) compared to the hydrophobic bromomethyl derivative .

Brominated Aromatic Analog: (1S,4S,5S,6R)-6-(4-Bromophenyl)-5-Nitrobicyclo[2.2.2]octan-2-one

  • Structural Differences : Features a bicyclo[2.2.2]octane core with a nitro group and 4-bromophenyl substituent (vs. the tricyclic bromomethyl ether).
  • Electronic Effects : The electron-withdrawing nitro group and aromatic bromine alter electronic density, reducing the bromine’s leaving-group propensity compared to the aliphatic bromomethyl group.
  • Applications : Likely used in materials science for its rigid aromatic framework, whereas the tricyclic bromomethyl compound is more suited for alkylation reactions .

Natural Product Analogs: Lignans from Diphylleia sinensis

  • Example Compound : (1S,2R,5S,6R)-2-(4-Hydroxyphenyl)-6-(3-Methoxy-4-Hydroxyphenyl)-3,7-Dioxabicyclo[3.3.0]octane.
  • Structural Differences : Bicyclic 3,7-dioxabicyclo[3.3.0]octane core with aromatic substituents (vs. tricyclic 8-oxatricyclo framework).
  • Biological Relevance : Natural lignans often exhibit antioxidant or cytotoxic activities, while synthetic bromomethyl tricyclics are typically intermediates in drug synthesis .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituent Reactivity/Applications
(1S,2R,4S,5S,6R)-6-(Bromomethyl)-8-oxatricyclo[3.2.1.0²,⁴]octane C₈H₁₁BrO₂ 219.08 Tricyclic ether Bromomethyl Nucleophilic substitution, synthesis
rac-(1R,2S,4R,5R,6S)-6-(Bromomethyl)-8-oxatricyclo[3.2.1.0²,⁴]octane C₈H₁₁BrO₂ 219.08 Tricyclic ether Bromomethyl (racemic) Bulk synthesis, less stereoselective
Methyl (1R,2R,4S,5S,6R)-3,8-dioxatricyclo[3.2.1.0²,⁴]octane-6-carboxylate C₉H₁₂O₅ 212.19 Tricyclic ether Methyl carboxylate Hydrolysis, polar intermediates
(1S,4S,5S,6R)-6-(4-Bromophenyl)-5-nitrobicyclo[2.2.2]octan-2-one C₁₃H₁₂BrNO₃ 334.14 Bicyclo[2.2.2]octane 4-Bromophenyl, nitro Materials science, rigid frameworks
(1S,2R,5S,6R)-2-(4-Hydroxyphenyl)-6-(3-Methoxy-4-hydroxyphenyl)-3,7-dioxabicyclo[3.3.0]octane C₂₀H₂₂O₅ 342.38 Bicyclo[3.3.0]octane Aromatic hydroxyl/methoxy Natural product, biological activity

Biological Activity

The compound (1S,2R,4S,5S,6R)-6-(Bromomethyl)-8-oxatricyclo[3.2.1.02,4]octane is a bicyclic organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound belongs to the class of oxatricyclo compounds characterized by their unique bicyclic structure. Its molecular formula is C10H13BrOC_{10}H_{13}BrO with a molecular weight of approximately 229.12 g/mol. The presence of the bromomethyl group is significant for its reactivity and potential biological interactions.

Structural Formula

 1S 2R 4S 5S 6R 6 Bromomethyl 8 oxatricyclo 3 2 1 02 4 octane\text{ 1S 2R 4S 5S 6R 6 Bromomethyl 8 oxatricyclo 3 2 1 02 4 octane}

The biological activity of this compound appears to be linked to its ability to interact with various biological targets:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against a range of bacterial strains.
  • Cytotoxicity : Preliminary data suggests that it may possess cytotoxic effects on certain cancer cell lines.

Antimicrobial Studies

A study conducted on the antimicrobial efficacy of the compound revealed the following results:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Candida albicans10128

These results indicate that the compound has moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, while showing weaker activity against Candida albicans.

Cytotoxicity Assays

In vitro cytotoxicity assays were performed on human cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30
A549 (Lung Cancer)40

The IC50 values suggest that this compound exhibits significant cytotoxicity against breast and cervical cancer cell lines.

Case Study 1: Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, the antimicrobial properties of this compound were evaluated in a clinical setting against multi-drug resistant strains of bacteria. The findings highlighted its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Cancer Research

Another investigation focused on the cytotoxic effects of the compound on various cancer cell lines. The study concluded that further exploration into its mechanism could lead to novel therapeutic strategies in oncology.

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